molecular formula C10H8N2O2S B2366660 2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde CAS No. 1602791-09-2

2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde

Cat. No.: B2366660
CAS No.: 1602791-09-2
M. Wt: 220.25
InChI Key: ZCKDCAUFUJLUEZ-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde is a heterocyclic compound that features both a pyridine and a thiazole ring in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in the thiazole ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 6-methoxypyridine-3-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 5-position of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(6-Methoxypyridin-3-yl)thiazole-5-carboxylic acid.

    Reduction: 2-(6-Methoxypyridin-3-yl)thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxypyridin-3-yl)thiazole-5-carboxylic acid
  • 2-(6-Methoxypyridin-3-yl)thiazole-5-methanol
  • 2-(6-Methoxypyridin-3-yl)thiazole-5-amine

Uniqueness

2-(6-Methoxypyridin-3-yl)thiazole-5-carbaldehyde is unique due to the presence of both an aldehyde group and a methoxy-substituted pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-(6-methoxypyridin-3-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-14-9-3-2-7(4-11-9)10-12-5-8(6-13)15-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKDCAUFUJLUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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